1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Scientific Research Applications
1. Fluorescence Properties and Metal Ion Detection
- Application Summary: This compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which show varying fluorescence properties depending on the solvent used. These compounds can be used as metal ion fluorescent probes, particularly for Ag+ detection .
- Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
2. Antibacterial and Antioxidant Agents
- Application Summary: Derivatives of 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one have shown potential as antibacterial and antioxidant agents.
- Results or Outcomes: Certain compounds in this category exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853.
3. Anti-Infective Agents
- Application Summary: The 1,3-diphenyl-4,5-dihydro-1H-pyrazole moiety has been synthesized and evaluated as potential anti-infective agents .
4. Photoluminescent and Photorefractive Materials
- Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance. They can be used as photoluminescent and photorefractive materials .
- Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
5. Antitumor, Analgesic, Anti-inflammatory Agents
- Application Summary: Pyrazoline derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory .
6. Antimicrobial, Antitubercular, Antileishmanial Agents
- Application Summary: Pyrazoline derivatives have shown a widespread biological and pharmacological activity such as antimicrobial, antitubercular, antileishmanial .
7. Organic Nonlinear Optical Materials
- Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance. They can be used as organic nonlinear optical materials .
- Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
8. Antidepressants
9. Antihypertensive Drug Molecules
Safety And Hazards
Future Directions
The future directions of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds .
properties
IUPAC Name |
2,5-diphenyl-3,4-dihydropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307031 | |
Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806326 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
CAS RN |
2538-52-5 | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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